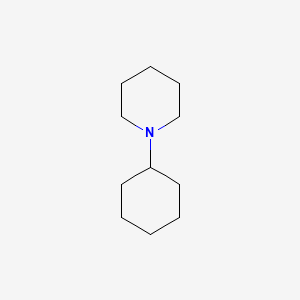

1-Cyclohexylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSKLTAHHALFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186839 | |

| Record name | Piperidine, 1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3319-01-5 | |

| Record name | Cyclohexylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3319-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Cyclohexylpiperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB3LR8GN9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Cyclohexylpiperidine: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-cyclohexylpiperidine, a versatile intermediate in the development of pharmaceuticals and other bioactive molecules.[1] The document details the core reaction mechanisms, offers structured quantitative data for comparative analysis, and provides detailed experimental protocols for key methodologies.

Introduction

This compound is a disubstituted amine featuring a cyclohexane ring attached to a piperidine moiety at the nitrogen atom. Its structural motif is a key component in a variety of biologically active compounds, including analgesics and antidepressants.[1] A thorough understanding of its synthesis is crucial for researchers and professionals involved in medicinal chemistry and drug development. This guide focuses on the two most prevalent and practical synthetic routes: Reductive Amination of Cyclohexanone with Piperidine and N-Alkylation of Piperidine with a Cyclohexyl Halide.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two distinct and effective chemical transformations. Each pathway offers unique advantages and considerations in terms of starting materials, reaction conditions, and overall yield.

Reductive Amination of Cyclohexanone with Piperidine

Reductive amination is a widely employed and efficient method for the synthesis of this compound. This one-pot reaction involves the formation of an intermediate, either an enamine or an iminium ion, from the reaction of cyclohexanone and piperidine, which is then reduced in situ to the final product.[2]

Reaction Mechanism:

The reaction proceeds in two main stages:

-

Nucleophilic Attack and Dehydration: The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This is often catalyzed by an acid. The initial adduct then undergoes dehydration to form an enamine intermediate.[3]

-

Reduction: The enamine intermediate is subsequently reduced to form the stable tertiary amine, this compound. This reduction can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with H₂ gas and a metal catalyst like Pt or Pd) or hydride reagents.[2][4]

Quantitative Data:

| Catalyst | Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pt NPs on Charcoal | H₂ (9 bar) | Methanol | 25 | 2 | High | [2] |

| Rh/SiO₂ | H₂ (2 bar) | Cyclohexane | 100 | 5 | ~83 | [5] |

| 2 wt.% Ni-Rh/SiO₂ | H₂ (2 bar) | Cyclohexane | 100 | 5 | ~96 | [5] |

Experimental Protocol: Catalytic Hydrogenation

-

To a high-pressure reactor, add cyclohexanone (1 mmol) and the desired catalyst (e.g., 0.02 g of Pt NPs on charcoal).[4]

-

Add the solvent (3 mL, e.g., methanol) and piperidine (1.1 mmol).[4]

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 9 bar).[4]

-

Stir the reaction mixture at the specified temperature (e.g., 25°C) for the required duration (e.g., 2 hours).[4]

-

After the reaction is complete, cool the reactor, carefully release the pressure, and filter the catalyst.

-

The filtrate is then concentrated under reduced pressure, and the crude product is purified by a suitable method like distillation or chromatography to yield this compound.

N-Alkylation of Piperidine with a Cyclohexyl Halide

The N-alkylation of piperidine with a cyclohexyl halide is a classical and straightforward approach for synthesizing this compound. This method involves a nucleophilic substitution reaction where piperidine displaces the halide from the cyclohexyl ring.

Reaction Mechanism:

This reaction follows a typical SN2 mechanism. The nitrogen atom of piperidine, with its lone pair of electrons, acts as a nucleophile and attacks the carbon atom bonded to the halogen in the cyclohexyl halide. The halide ion is displaced as a leaving group. The presence of a base is often required to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the piperidine, rendering it non-nucleophilic.[6][7]

Quantitative Data:

| Cyclohexyl Halide | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Cyclohexyl Bromide | K₂CO₃ | Acetonitrile | Reflux | Several hours | Moderate to Good | [7] |

| Cyclohexyl Iodide | DIPEA | DMF | Room Temp to 70°C | 1-24 hours | Moderate to Good | [6][7] |

| Cyclohexyl Halide | Inorganic Base | Organic Solvent | Reflux | - | - | [8] |

Experimental Protocol: N-Alkylation

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 eq.) in an anhydrous solvent such as acetonitrile or DMF.[6]

-

Add a suitable base (1.5-2.0 eq.), for instance, finely powdered and dry potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[6]

-

Slowly add the cyclohexyl halide (1.1 eq., e.g., cyclohexyl bromide or iodide) to the stirred mixture.[7] To minimize the formation of quaternary ammonium salts, the alkylating agent can be added slowly over several hours using a syringe pump.[6][7]

-

The reaction mixture is then stirred at the appropriate temperature (ranging from room temperature to reflux) and monitored for completion using TLC or LC-MS.[6]

-

Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).[6]

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified, for example, by column chromatography or distillation, to obtain pure this compound.

Logical Workflow for Synthesis Route Selection

The choice between reductive amination and N-alkylation depends on several factors, including the availability of starting materials, desired reaction conditions, and scalability.

Conclusion

The synthesis of this compound can be effectively achieved through either reductive amination of cyclohexanone with piperidine or N-alkylation of piperidine with a cyclohexyl halide. Reductive amination offers a one-pot approach that can be performed under mild conditions with high atom economy, especially when employing catalytic hydrogenation. N-alkylation, on the other hand, is a classic and reliable method, though it may require careful control to avoid side reactions. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available equipment. This guide provides the foundational knowledge for making an informed decision and for the successful synthesis of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Physicochemical Properties of N-Cyclohexylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-cyclohexylpiperidine. The information herein is intended to support research and development activities by offering detailed data, experimental protocols, and visual representations of key concepts and workflows.

Core Physicochemical Properties

N-cyclohexylpiperidine, a member of the piperidine chemical class, possesses a unique set of properties that make it a significant intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[1][2][3] Its molecular structure consists of a piperidine ring bonded to a cyclohexyl group at the nitrogen atom.

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁N | [1][4][5][6][7][8][9][10] |

| Molecular Weight | 167.29 g/mol | [1][4][5][6][7][8] |

| Melting Point | 73-74 °C | [4][5][6][11] |

| Boiling Point | 231-234 °C (at 760 Torr) 110-111 °C (at 12 Torr) | [4][5][8] |

| Density | 0.914 g/cm³ 0.9135 g/cm³ (at 15.5 °C) | [4][5][8] |

| Water Solubility | Immiscible | [11] |

| pKa (Predicted) | 10.07 ± 0.20 | [11] |

| logP (Octanol/Water Partition Coefficient) | 3.10 | [12] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to N-cyclohexylpiperidine.

The pKa, or acid dissociation constant, is a critical parameter for understanding the ionization state of a molecule at different pH levels. Potentiometric titration is a widely used and reliable method for its determination.[13]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is measured as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of N-cyclohexylpiperidine (e.g., 1 mM) in a suitable solvent system (e.g., water or a water-cosolvent mixture).

-

Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[14]

-

Prepare a solution to maintain constant ionic strength, such as 0.15 M KCl.[14]

-

-

Instrumentation and Calibration:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate measurements.[14]

-

-

Titration Procedure:

-

Place a known volume of the N-cyclohexylpiperidine solution into a reaction vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

To ensure an inert atmosphere, purge the solution with nitrogen gas before and during the titration.[14]

-

For a basic compound like N-cyclohexylpiperidine, first, acidify the solution with 0.1 M HCl to a pH of approximately 1.8-2.0.

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

-

Record the pH reading after each addition, allowing the reading to stabilize (e.g., drift of less than 0.01 pH units per minute).[14]

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The inflection point of the sigmoid curve corresponds to the equivalence point. The pKa is determined from the pH at the half-equivalence point.[13]

-

References

- 1. 1-Cyclohexylpiperidine | C11H21N | CID 18724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound CAS#: 3319-01-5 [amp.chemicalbook.com]

- 6. This compound | 3319-01-5 [amp.chemicalbook.com]

- 7. Piperidine, 1-cyclohexyl- [webbook.nist.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Piperidine, 1-cyclohexyl- [webbook.nist.gov]

- 10. Piperidine, 1-cyclohexyl- [webbook.nist.gov]

- 11. This compound CAS#: 3319-01-5 [m.chemicalbook.com]

- 12. Piperidine, 1-cyclohexyl- | SIELC Technologies [sielc.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to the Spectral Data of 1-Cyclohexylpiperidine (CAS 3319-01-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound 1-Cyclohexylpiperidine (CAS 3319-01-5). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis by presenting detailed spectral information, experimental methodologies, and a workflow for spectral data analysis.

Introduction to this compound

This compound is a saturated heterocyclic compound with the molecular formula C₁₁H₂₁N.[1] It consists of a piperidine ring bonded to a cyclohexyl group via the nitrogen atom. Understanding its spectral characteristics is crucial for its identification, characterization, and quality control in various research and development applications.

Spectral Data Summary

The following sections present the key spectral data for this compound in a structured tabular format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.40 - 2.80 | m | 4H | Piperidine-Hα |

| 2.10 - 2.40 | m | 1H | Cyclohexyl-H1 |

| 1.00 - 1.90 | m | 16H | Piperidine-Hβ,γ & Cyclohexyl-H2,3,4,5,6 |

Data sourced from the Spectral Database for Organic Compounds (SDBS). Please note that spectral details may vary slightly based on the solvent and instrument used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 64.1 | Cyclohexyl-C1 |

| 52.0 | Piperidine-Cα |

| 31.8 | Cyclohexyl-C2,6 |

| 26.8 | Cyclohexyl-C4 |

| 26.4 | Piperidine-Cβ |

| 25.1 | Piperidine-Cγ |

| 25.0 | Cyclohexyl-C3,5 |

Data sourced from the Spectral Database for Organic Compounds (SDBS). Please note that spectral details may vary slightly based on the solvent and instrument used.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 | Strong | C-H stretch (aliphatic) |

| 2851 | Strong | C-H stretch (aliphatic) |

| 1448 | Medium | C-H bend (scissoring) |

| 1106 | Medium | C-N stretch |

Data sourced from the Spectral Database for Organic Compounds (SDBS). The spectrum was acquired from a liquid film.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which aids in determining the molecular weight and structure. The data presented here is from electron ionization (EI) mass spectrometry.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 167 | 30 | [M]⁺ (Molecular Ion) |

| 166 | 25 | [M-H]⁺ |

| 124 | 100 | [M-C₃H₇]⁺ (Base Peak) |

| 98 | 65 | [C₆H₁₂N]⁺ |

| 84 | 50 | [C₅H₁₀N]⁺ |

| 55 | 40 | [C₄H₇]⁺ |

Data sourced from the NIST WebBook.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the instrument and sample being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for either ¹H or ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For a standard ¹H spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used in ¹³C NMR to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Liquid Film Method

-

Sample Preparation: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded. This is used to subtract the absorbance of the plates and the atmosphere from the sample spectrum.

-

Sample Spectrum: The salt plates with the sample are placed in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: The infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance at different wavenumbers. Typically, multiple scans are averaged to improve the signal-to-noise ratio. The background spectrum is then automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph. The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to the final interpretation of spectral data.

Caption: Workflow for spectral data acquisition and analysis.

This guide provides a foundational understanding of the key spectral characteristics of this compound. For more detailed analysis and interpretation, it is recommended to consult specialized literature and spectral databases.

References

Solubility of 1-Cyclohexylpiperidine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-cyclohexylpiperidine, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on the predicted solubility based on the physicochemical properties of the molecule and the known behavior of its parent compound, piperidine. Furthermore, this guide presents a detailed experimental protocol for the accurate determination of this compound's solubility in various organic solvents, enabling researchers to generate reliable data tailored to their specific applications.

Introduction

This compound (CAS No. 3319-01-5) is a tertiary amine with a molecular formula of C₁₁H₂₁N.[1][2][3] Its structure, featuring a polar piperidine ring and a nonpolar cyclohexyl group, dictates its solubility in different solvent systems. A thorough understanding of its solubility is critical for various applications, including reaction optimization, purification processes, formulation development, and drug delivery systems. This guide aims to provide a foundational understanding of its expected solubility and a practical framework for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₁N |

| Molecular Weight | 167.29 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 231-234 °C[4] |

| Density | 0.914 g/cm³[4] |

| pKa (Predicted) | 10.07 ± 0.20[4] |

| logP (Octanol/Water) | 2.805 (Crippen Calculated Property)[5] |

| Water Solubility | Immiscible[4] |

Predicted Solubility Profile

While specific quantitative data for this compound is scarce, a qualitative solubility profile can be predicted based on the principle of "like dissolves like" and by comparing it to its parent compound, piperidine. Piperidine is miscible with water and soluble in a wide range of organic solvents, including alcohols, ethers, and chloroform; however, its solubility is limited in nonpolar solvents like hexane.[6][7]

Given that this compound possesses a large, nonpolar cyclohexyl group, its water solubility is expected to be significantly lower than that of piperidine, which is consistent with reports of it being immiscible with water.[4] Conversely, the presence of the nonpolar substituent should enhance its solubility in nonpolar organic solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High to Miscible | The nitrogen atom can act as a hydrogen bond acceptor. |

| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High | Favorable dipole-dipole interactions are expected. |

| Nonpolar Aromatic | Toluene, Benzene | High to Miscible | The nonpolar cyclohexyl group and the overall molecular structure suggest good compatibility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | Moderate to High | The significant nonpolar character should promote solubility in these solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | Piperidine exhibits high solubility in these solvents. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental procedure is essential. The following protocol is based on the well-established shake-flask method, which is considered the gold standard for determining equilibrium solubility.[8]

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with tight-fitting caps (e.g., 4 mL glass vials)

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC).

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The goal is to have a visible excess of the liquid amine after equilibration.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow for the separation of the two phases (the saturated solvent phase and the excess this compound).

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated GC-FID or other suitable analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the determined concentration and the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly applicable to the topic of solubility, a logical diagram illustrating the factors influencing the solubility of this compound can be constructed.

Caption: Factors influencing the solubility of this compound.

Conclusion

References

- 1. This compound | C11H21N | CID 18724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine, 1-cyclohexyl- [webbook.nist.gov]

- 3. Piperidine, 1-cyclohexyl- [webbook.nist.gov]

- 4. This compound CAS#: 3319-01-5 [m.chemicalbook.com]

- 5. Piperidine, 1-cyclohexyl- (CAS 3319-01-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. sanjaychemindia.com [sanjaychemindia.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Cyclohexylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the thermal stability and decomposition of 1-Cyclohexylpiperidine. The following guide is based on the analysis of structurally similar compounds and established principles of thermal analysis and organic chemistry. The presented data and decomposition pathways are hypothetical and should be confirmed by experimental analysis.

Introduction

This compound is a saturated heterocyclic amine with applications in pharmaceutical synthesis and as a chemical intermediate. Understanding its thermal stability and decomposition profile is critical for ensuring safety, optimizing reaction conditions, and assessing its shelf-life in various formulations. This guide provides a comprehensive overview of the theoretical aspects of its thermal behavior, detailed experimental protocols for its analysis, and a plausible decomposition pathway.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is essential for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁N | --INVALID-LINK-- |

| Molecular Weight | 167.29 g/mol | --INVALID-LINK-- |

| Boiling Point | 231-234 °C | --INVALID-LINK-- |

| Density | 0.914 g/mL | --INVALID-LINK-- |

| Appearance | Colorless to slightly yellow clear liquid | --INVALID-LINK-- |

Hypothetical Thermal Analysis Data

While specific experimental data is unavailable, this section presents hypothetical thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound. These values are extrapolated from the analysis of similar N-alkylated piperidines and cyclic amines and should be considered as estimates.

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value (Nitrogen Atmosphere) | Value (Oxygen Atmosphere) |

| Onset of Decomposition (T_onset) | 250 - 280 °C | 230 - 260 °C |

| Temperature of Maximum Decomposition Rate (T_peak) | 290 - 320 °C | 270 - 300 °C |

| Residual Mass at 600 °C | < 5% | < 2% |

Table 3: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value |

| Glass Transition Temperature (T_g) | Not expected (crystalline solid at low temperatures) |

| Melting Point (T_m) | Not available (liquid at room temperature) |

| Decomposition Enthalpy (ΔH_d) | -150 to -250 J/g |

Experimental Protocols

To determine the actual thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis should be performed under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air or oxygen at a flow rate of 50 mL/min) to assess the influence of oxygen on decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_peak), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, such as melting and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere (flow rate of 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., -50 °C).

-

Heat the sample to a temperature beyond its expected decomposition range (e.g., 400 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events. The melting point (T_m) will appear as an endothermic peak, while decomposition is typically an exothermic process. The enthalpy change (ΔH) associated with these transitions can be calculated from the peak areas.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A small amount (typically < 1 mg) of this compound is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 300 °C, 400 °C, and 500 °C) in an inert atmosphere (e.g., helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structure of the decomposition products by comparison with spectral libraries.

Plausible Decomposition Pathway

The thermal decomposition of N-alkylated cyclic amines can proceed through several pathways. For this compound, a plausible initial step is the homolytic cleavage of the C-N bond between the cyclohexyl and piperidine rings, as this bond is likely the weakest. This would generate a cyclohexyl radical and a piperidinyl radical. These highly reactive species can then undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and fragmentation.

The following Graphviz diagram illustrates a potential decomposition pathway.

Workflow for Thermal Stability Assessment

The following diagram outlines a logical workflow for the comprehensive thermal stability assessment of this compound.

Conclusion

1-Cyclohexylpiperidine as a phencyclidine (PCP) analog

An In-Depth Technical Guide to 1-Cyclohexylpiperidine as a Phencyclidine (PCP) Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chemical compound that shares a core structure with phencyclidine (PCP), a well-known dissociative anesthetic with significant psychoactive effects. As an analog of PCP, this compound is of interest to the scientific community for its potential pharmacological properties, which are presumed to be mediated primarily through the N-methyl-D-aspartate (NMDA) receptor and the dopamine transporter (DAT). This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, pharmacology, and the experimental methodologies used to characterize it and its analogs. Due to the limited availability of specific data for this compound, this guide draws upon data from closely related PCP analogs to provide a predictive framework for its biological activity.

Introduction

Phencyclidine (PCP) and its analogs, a class of arylcyclohexylamines, have a complex pharmacology that has been the subject of extensive research. These compounds are primarily known for their antagonist activity at the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and excitatory neurotransmission in the central nervous system.[1] By blocking the NMDA receptor channel, PCP and its analogs induce a state of dissociative anesthesia, characterized by analgesia, amnesia, and catalepsy. Furthermore, many of these compounds also inhibit the reuptake of dopamine, a key neurotransmitter in the brain's reward pathways, which contributes to their abuse potential.[2]

This compound, lacking the aromatic ring of PCP, represents a structural simplification within this class. Understanding its pharmacological profile is crucial for elucidating the structure-activity relationships (SAR) of NMDA receptor antagonists and dopamine reuptake inhibitors. This guide will delve into the synthetic routes for producing such compounds, their expected pharmacological targets, and the in vitro and in vivo methods used to evaluate their effects.

Synthesis of this compound and Analogs

The synthesis of this compound and other arylcyclohexylamines can be achieved through several established chemical routes. A common method involves the reaction of a cyclohexanone with piperidine to form an enamine, which then reacts with an organometallic reagent.

A representative synthetic scheme for a PCP analog is illustrated below. The synthesis of this compound would follow a similar pathway, likely involving the reaction of cyclohexanone and piperidine followed by reduction.

References

An In-depth Technical Guide on the Mechanism of Action of 1-Cyclohexylpiperidine on NMDA Receptors

Disclaimer: Scientific literature extensively details the mechanism of action of Phencyclidine (PCP) on N-methyl-D-aspartate (NMDA) receptors. 1-Cyclohexylpiperidine is a close structural analog of PCP, lacking the phenyl group. Due to a scarcity of direct research on this compound, this guide infers its mechanism of action based on the well-established pharmacology of PCP and related analogs. This approach is grounded in the principle of structure-activity relationships for this class of compounds.

Executive Summary

This compound is presumed to act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. Its mechanism of action is analogous to that of Phencyclidine (PCP), involving an open-channel block. This guide provides a comprehensive overview of this mechanism, including the binding site characteristics, the voltage-dependent nature of the antagonism, and the downstream consequences for neuronal signaling. Furthermore, it presents quantitative binding affinity data for PCP and related compounds, details key experimental protocols for studying these interactions, and visualizes the relevant pathways and workflows.

The NMDA Receptor: A Brief Overview

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission in the central nervous system.[1][2] Its activation is unique in that it requires the binding of two agonists: glutamate and a co-agonist, typically glycine or D-serine.[3][4] A key feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential.[2] Depolarization of the postsynaptic membrane is necessary to relieve this block, allowing for the influx of cations, including Na⁺ and a significant amount of Ca²⁺.[2] This influx of Ca²⁺ acts as a second messenger, triggering various intracellular signaling cascades essential for synaptic plasticity, learning, and memory.[2][5]

Mechanism of Action of this compound

Based on the extensive research on its parent compound, Phencyclidine (PCP), this compound is categorized as a non-competitive, uncompetitive, open-channel blocker of the NMDA receptor.[1][6]

3.1 Binding Site and Molecular Interaction

This compound is thought to bind to a specific site located deep within the ion channel pore of the NMDA receptor, known as the "PCP binding site".[1] This site is distinct from the agonist binding sites for glutamate and glycine.[6] The binding of this compound within the channel physically obstructs the passage of ions, thereby preventing the influx of Ca²⁺ and Na⁺ and inhibiting the downstream signaling cascades.[1]

The interaction at the PCP binding site is mediated by non-covalent forces, including hydrophobic interactions and hydrogen bonding.[1] Studies involving site-directed mutagenesis on NMDA receptor subunits have identified key amino acid residues within the M2 transmembrane segment as critical determinants for the binding and blocking action of PCP-like compounds.[7]

3.2 Use- and Voltage-Dependent Antagonism

The antagonism of NMDA receptors by this compound is both use-dependent and voltage-dependent:

-

Use-Dependence: The PCP binding site is only accessible when the NMDA receptor channel is in its open conformation.[6] This means that the receptor must first be activated by the binding of both glutamate and glycine, leading to the opening of the ion channel, before this compound can enter and exert its blocking effect.[6]

-

Voltage-Dependence: Similar to the block by Mg²⁺, the block by PCP and its analogs is more pronounced at negative membrane potentials. Depolarization of the membrane can facilitate the unbinding and expulsion of the blocking molecule from the channel.

Quantitative Data: Binding Affinities

| Compound | Receptor/Site | Kᵢ (nM) | IC₅₀ (µM) | Brain Region | Species | Reference |

| Phencyclidine (PCP) | NMDA Receptor (MK-801 site) | 59 | Rat | [1] | ||

| Phencyclidine (PCP) | NMDA Receptor | 0.23 | Cortex | Rat | [8] | |

| (+)-MK-801 | NMDA Receptor | 0.0071 | Rat | [9] | ||

| Ketamine | NMDA Receptor | 0.3 | Rat | [9] |

Downstream Signaling Consequences

By blocking the influx of Ca²⁺ through the NMDA receptor channel, this compound effectively uncouples the receptor from its downstream signaling pathways. This disruption can have profound effects on neuronal function. The influx of Ca²⁺ through NMDA receptors is a critical trigger for the activation of numerous intracellular signaling cascades, including those involving calmodulin, Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and the Ras-ERK pathway.[5][10] These pathways are integral to the induction of long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms thought to underlie learning and memory.[5] By preventing the initial Ca²⁺ signal, this compound can inhibit these forms of synaptic plasticity.

Key Experimental Protocols

The characterization of compounds like this compound at the NMDA receptor relies on several key experimental techniques.

6.1 Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound by quantifying its ability to displace a known radiolabeled ligand from the receptor. For the PCP site on the NMDA receptor, [³H]MK-801 is a commonly used radioligand.[3][4]

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction containing the NMDA receptors.[11]

-

Wash the membranes by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in the assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[11]

-

-

Binding Assay:

-

In a multi-well plate, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [³H]MK-801), and varying concentrations of the unlabeled test compound (this compound).[11]

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand (e.g., unlabeled PCP or MK-801).[9]

-

Incubate the mixture to allow the binding to reach equilibrium.[11]

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[11]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.[11]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value from this curve, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[12]

-

6.2 Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through the NMDA receptor channel in response to agonist application and its modulation by antagonists.[13][14]

Methodology:

-

Cell Preparation:

-

Establishing a Whole-Cell Recording:

-

Fabricate a glass micropipette and fill it with an internal solution that mimics the intracellular ionic environment.[13]

-

Under microscopic guidance, approach a cell with the micropipette and form a high-resistance "gigaohm" seal with the cell membrane.[15]

-

Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing electrical and physical access to the cell's interior (whole-cell configuration).[15]

-

-

Data Acquisition:

-

Clamp the cell's membrane potential at a desired holding potential (e.g., -70 mV) using a patch-clamp amplifier.[15]

-

Evoke NMDA receptor-mediated currents by rapidly perfusing the cell with a solution containing glutamate and a co-agonist (glycine or D-serine).[13]

-

Record the baseline current, then co-apply the agonist solution with the test compound (this compound) at various concentrations.[13]

-

To assess voltage-dependency, repeat the current measurements at different holding potentials.[13]

-

-

Data Analysis:

-

Measure the amplitude of the NMDA receptor-mediated current in the absence and presence of the antagonist.

-

Plot the percentage of current inhibition against the antagonist concentration to determine the IC₅₀.

-

Analyze the current-voltage (I-V) relationship to characterize the voltage-dependent nature of the block.[13]

-

Conclusion

The mechanism of action of this compound at the NMDA receptor is best understood through the extensive research conducted on its close analog, Phencyclidine. It acts as a potent non-competitive, open-channel blocker, binding to the PCP site within the ion channel pore in a use- and voltage-dependent manner. This action effectively inhibits the influx of calcium, thereby disrupting downstream signaling pathways crucial for synaptic plasticity. The detailed experimental protocols provided herein offer a robust framework for the further characterization of this compound and other novel NMDA receptor modulators, which is of significant interest to researchers in neuroscience and professionals in drug development.

References

- 1. Phencyclidine - Wikipedia [en.wikipedia.org]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pcp and the NMDA Receptor - David Lynch [grantome.com]

- 8. Glutamate (NMDA) receptor subunit zeta 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

The Neuropharmacological Profile of 1-Cyclohexylpiperidine: An In-depth Technical Guide

Introduction

1-Cyclohexylpiperidine is a synthetic compound belonging to the arylcyclohexylamine class of chemicals. Structurally, it is a close analog of phencyclidine (PCP), a well-known dissociative anesthetic with significant psychoactive effects. Due to this structural similarity, this compound is presumed to share a comparable neuropharmacological profile with PCP, primarily acting as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the neuropharmacology of this compound, with a focus on its receptor binding affinities, mechanisms of action, and the experimental protocols used to elucidate these properties. Given the limited availability of specific data for this compound, data for its close and extensively studied analog, phencyclidine (PCP), is utilized as a proxy throughout this guide. This information is intended for researchers, scientists, and drug development professionals engaged in the study of NMDA receptor modulators and related compounds.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional potencies of phencyclidine (PCP) at its key molecular targets. This data is essential for understanding the compound's polypharmacology and for designing further experimental studies.

Table 1: Receptor Binding Affinities of Phencyclidine (PCP)

| Receptor/Transporter | Radioligand | Tissue Source | Kᵢ (nM) | Reference |

| NMDA Receptor (dizocilpine site) | [³H]MK-801 | Rat Cortical Membranes | 59 | [1] |

| Sigma-2 Receptor | [³H]DTG | PC12 Cells | 136 | [1] |

| Dopamine Transporter (DAT) | Not specified | Human | >10,000 | [1] |

| Serotonin Transporter (SERT) | Not specified | Human | 2,234 | [1] |

| Norepinephrine Transporter (NET) | Not specified | Human | >10,000 | [1] |

| Sigma-1 Receptor | Not specified | Human | >10,000 | [1] |

| Opioid Receptors (μ, δ, κ) | Not specified | Human | >10,000 | [1] |

| Dopamine D₂ Receptor | Not specified | Human | >10,000 | [1] |

Table 2: Functional Activity of Phencyclidine (PCP) Analogues

| Assay | Compound | IC₅₀ (nM) | Reference |

| [³H]Dopamine Uptake Inhibition | BTCP | 5 | [2] |

| [³H]Cocaine Binding Displacement | BTCP | 39 | [2] |

Note: BTCP (1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine) is a high-affinity PCP analog for the dopamine transporter.

Mechanism of Action and Signaling Pathways

Primary Mechanism: Non-competitive NMDA Receptor Antagonism

The principal mechanism of action of this compound, like PCP, is the non-competitive antagonism of the NMDA receptor, a subtype of ionotropic glutamate receptor.[1][3] The NMDA receptor plays a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[4] It functions as a ligand-gated ion channel that is permeable to Ca²⁺, Na⁺, and K⁺.[4] For the channel to open, it requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg²⁺) block through depolarization of the postsynaptic membrane.[4]

PCP and its analogs bind to a specific site within the ion channel pore of the NMDA receptor, physically obstructing the flow of ions.[1] This blockade is non-competitive because it does not compete with glutamate or glycine for their binding sites. The binding of PCP-like compounds is use-dependent, meaning the channel must be open for the drug to access its binding site.[1]

The downstream consequences of NMDA receptor blockade are complex and lead to disruptions in normal glutamatergic neurotransmission. This can result in a cascade of effects, including alterations in the release of other neurotransmitters such as dopamine and acetylcholine, and changes in intracellular signaling pathways that are crucial for neuronal function and survival.[5][6]

References

- 1. Phencyclidine - Wikipedia [en.wikipedia.org]

- 2. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ketamine - Wikipedia [en.wikipedia.org]

1-Cyclohexylpiperidine: A Technical Examination of its Role as a Dopamine Uptake Inhibitor Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Cyclohexylpiperidine serves as a foundational chemical scaffold for a range of pharmacologically active molecules, most notably those targeting the dopamine transporter (DAT). While direct quantitative data on the parent compound's affinity and potency as a dopamine uptake inhibitor is sparse in public literature, extensive research on its derivatives, such as the potent inhibitor 1-[1-(2-benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP), highlights the critical role of the this compound core in achieving high affinity and selectivity for the DAT. This technical guide provides an in-depth analysis of this compound as a structural motif for dopamine uptake inhibitors, summarizing structure-activity relationship (SAR) data from key derivatives. It also details the standard experimental protocols used to characterize these compounds and illustrates the underlying neurobiological pathways and experimental workflows. This document is intended to be a resource for researchers in medicinal chemistry and pharmacology interested in the design and development of novel DAT inhibitors.

Introduction: The this compound Moiety in Dopaminergic Modulation

The dopamine transporter (DAT) is a crucial regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. Inhibition of the DAT can potentiate dopaminergic signaling, a mechanism of action for several therapeutic agents used in the treatment of conditions such as attention-deficit/hyperactivity disorder (ADHD) and depression, as well as for substances of abuse like cocaine.

The this compound structure is a key pharmacophore found in a variety of central nervous system (CNS) active compounds. While the parent compound itself is not a potent dopamine uptake inhibitor, its rigid cyclohexyl ring and basic piperidine nitrogen provide a versatile platform for the synthesis of derivatives with high affinity and selectivity for the DAT. Understanding the pharmacology of these derivatives provides valuable insight into the potential of the this compound scaffold in the design of novel DAT-targeting ligands.

Quantitative Data on Key this compound Derivatives

| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Reference(s) |

| 1-[1-(2-benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP) | 5 | >10,000 | 39 | [1][2] |

| 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) | 7.3 | 110 | 2.8 | |

| Phencyclidine (PCP) | >10,000 | >10,000 | >10,000 | [3] |

Structure-Activity Relationships (SAR)

The this compound core is a versatile scaffold for DAT inhibitors. SAR studies of its derivatives reveal key structural features that govern potency and selectivity:

-

Substitution on the Cyclohexyl Ring: The addition of an aromatic group at the 1-position of the cyclohexyl ring is a critical determinant of DAT affinity. For instance, the addition of a phenyl group, as in phencyclidine (PCP), results in a compound with negligible affinity for the DAT[3]. However, the introduction of a benzothienyl group, as in BTCP, leads to a highly potent and selective DAT inhibitor[1][4]. This highlights the importance of the electronic and steric properties of this substituent.

-

The Piperidine Ring: The nitrogen atom of the piperidine ring is essential for activity, likely engaging in an ionic interaction with an acidic residue in the DAT binding pocket. Modifications to the piperidine ring, such as ring expansion or contraction, generally lead to a decrease in potency[1].

-

N-Substituents: The nature of the substituent on the piperidine nitrogen also influences activity. While BTCP itself has an unsubstituted piperidine, studies on related compounds have shown that small alkyl groups can be tolerated, and in some cases, can modulate selectivity[2].

Experimental Protocols

The evaluation of this compound and its derivatives as dopamine uptake inhibitors typically involves two primary in vitro assays: radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assay

Objective: To determine the affinity (Ki) of a test compound for the dopamine transporter.

Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]WIN 35,428 or [³H]BTCP) from the dopamine transporter in a preparation of neuronal membranes.

Materials:

-

Membrane preparation from a tissue rich in DAT (e.g., rat striatum) or from cells expressing the recombinant human DAT (hDAT).

-

Radioligand (e.g., [³H]WIN 35,428).

-

Test compound (this compound or derivative).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding determinator (e.g., a high concentration of a known DAT inhibitor like GBR 12909).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Dopamine Uptake Assay

Objective: To measure the functional potency (IC50) of a test compound to inhibit dopamine reuptake.

Principle: This assay measures the uptake of radiolabeled dopamine ([³H]DA) into synaptosomes (resealed nerve terminals) or cells expressing the DAT. The ability of a test compound to inhibit this uptake is quantified.

Materials:

-

Synaptosomes prepared from a dopamine-rich brain region (e.g., rat striatum) or cells expressing hDAT.

-

[³H]Dopamine.

-

Test compound (this compound or derivative).

-

Assay buffer (e.g., Krebs-Ringer buffer).

-

Scintillation counter and scintillation fluid.

Methodology:

-

Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

-

Initiate the uptake by adding a fixed concentration of [³H]dopamine.

-

Allow the uptake to proceed for a defined period at 37°C.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the synaptosomes or cells and measure the accumulated radioactivity using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of inhibition of [³H]dopamine uptake against the logarithm of the test compound concentration.

Visualizations

Signaling Pathway of Dopamine Reuptake and its Inhibition

Caption: Dopamine reuptake at the synapse and its inhibition.

Experimental Workflow for Characterizing a DAT Inhibitor

Caption: Workflow for characterizing a novel DAT inhibitor.

Conclusion

While this compound itself does not appear to be a potent dopamine uptake inhibitor, it is an undeniably important structural motif in the design of highly potent and selective DAT ligands. The extensive research on its derivatives, particularly BTCP, has provided a deep understanding of the structure-activity relationships governing interactions with the dopamine transporter. For researchers and drug development professionals, the this compound scaffold represents a validated starting point for the rational design of novel therapeutics targeting the dopaminergic system. Future work in this area may focus on further refining the substitutions on the cyclohexyl and piperidine rings to optimize pharmacokinetic and pharmacodynamic properties, potentially leading to the development of new treatments for a range of neurological and psychiatric disorders.

References

- 1. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phencyclidine - Wikipedia [en.wikipedia.org]

- 4. 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vivo. Identification and quantification of BTCP primary metabolites in mice plasma, urine, and brain and their affinity for the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of N-Cyclohexylpiperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-cyclohexylpiperidine and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of their engagement with key biological targets, focusing on their roles as N-methyl-D-aspartate (NMDA) receptor antagonists, dopamine transporter (DAT) inhibitors, and agents with anti-inflammatory and antitrypanosomal properties. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.

Quantitative Biological Activity Data

The following tables summarize the inhibitory and binding affinities of various N-cyclohexylpiperidine derivatives at their primary biological targets.

Table 1: NMDA Receptor Binding Affinity of N-Cyclohexylpiperidine Derivatives

| Compound | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Phencyclidine (PCP) | [³H]-MK-801 | Rat Forebrain | 59 | [1] |

| Tenocyclidine (TCP) | [³H]-TCP | Rat Forebrain Membranes | - | [2][3] |

| 3-HO-PCP | [³H]-TCP | HEK-293 cells (GluN2B) | 164 | [4] |

| 4'-F-PCP | [³H]-TCP | HEK-293 cells (GluN2B) | 127.7 | [4] |

| 3-MeO-PCMo | [³H]-TCP | HEK-293 cells (GluN2B) | 81.4 | [4] |

Note: Kᵢ represents the inhibitor binding constant. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Dopamine Transporter (DAT) Inhibition by N-Cyclohexylpiperidine Derivatives

| Compound | Radioligand | Preparation | IC₅₀ (nM) | Reference |

| 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) | [³H]BTCP | - | 7.1 | [5] |

| Nomifensine | [³H]BTCP | - | 15 | [5] |

| GBR 12909 | [³H]BTCP | - | 5 | [5] |

| Dopamine | [³H]BTCP | - | 10000 | [5] |

Note: IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent inhibitor.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

NMDA Receptor Binding Assay

This protocol is adapted from studies using [³H]-TCP to label the NMDA receptor ion channel.[2][6][7]

Objective: To determine the binding affinity of N-cyclohexylpiperidine derivatives for the NMDA receptor.

Materials:

-

Rat forebrain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]-TCP (radioligand)

-

Unlabeled test compounds (N-cyclohexylpiperidine derivatives)

-

Non-specific binding control (e.g., high concentration of unlabeled PCP or MK-801)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat forebrain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a known volume of assay buffer.

-

-

Binding Assay:

-

In triplicate, incubate the membrane preparation with a fixed concentration of [³H]-TCP and varying concentrations of the unlabeled test compound.

-

For total binding, incubate membranes with [³H]-TCP only.

-

For non-specific binding, incubate membranes with [³H]-TCP in the presence of a high concentration of an unlabeled NMDA receptor ligand.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters several times with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Dopamine Transporter (DAT) Binding Assay

This protocol is based on competitive binding assays using radiolabeled ligands for the dopamine transporter.[8][9]

Objective: To determine the inhibitory potency of N-cyclohexylpiperidine derivatives on the dopamine transporter.

Materials:

-

Cell lines expressing the human dopamine transporter (hDAT) or rat striatal tissue

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl)

-

Radioligand (e.g., [³H]WIN 35,428 or [³H]BTCP)

-

Unlabeled test compounds

-

Non-specific binding control (e.g., 10 µM cocaine or 1 µM benztropine)

-

Scintillation cocktail and counter

Procedure:

-

Membrane/Cell Preparation:

-

Prepare membranes from hDAT-expressing cells or rat striatum as described in the NMDA receptor binding assay protocol.

-

-

Competitive Binding Assay:

-

To each well of a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kᴅ, and varying concentrations of the test compound.

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate the plate at 4°C for 2-3 hours.

-

-

Filtration and Detection:

-

Harvest the membranes onto glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the IC₅₀ value by performing a non-linear regression analysis of the competition curves.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Trypanothione Reductase (TryR) Inhibition Assay

This protocol is a generalized method for assessing the inhibition of Trypanothione Reductase, an enzyme essential for the survival of trypanosomatid parasites.[10][11][12]

Objective: To evaluate the inhibitory activity of N-cyclohexylpiperidine derivatives against TryR.

Materials:

-

Recombinant Trypanothione Reductase (from T. cruzi or L. infantum)

-

Assay buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.4)

-

NADPH

-

Trypanothione disulfide (TS₂)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Test compounds

-

Microplate reader

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, DTNB, TS₂, and the test compound at various concentrations.

-

Pre-incubate the mixture at room temperature.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a solution of NADPH and TryR.

-

The enzymatic reduction of TS₂ by TryR is coupled to the reduction of DTNB, which produces a colored product (TNB²⁻).

-

-

Measurement:

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of N-cyclohexylpiperidine derivatives.

References

- 1. Phencyclidine - Wikipedia [en.wikipedia.org]

- 2. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential modulation of [3H]TCP binding to the NMDA receptor by L-glutamate and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. A radiohistochemical measure of [3H]TCP binding to the activated NMDA-receptor-gated ion channel in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TCP binding: a tool for studying NMDA receptor-mediated neurotransmission in kindling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design [frontiersin.org]

- 12. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Cyclohexylpiperidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals